
4-Hydroxy-3,5-dimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,5-dimethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring hydroxyl and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Hydroxy-3,5-dimethylbenzoic acid. One common method includes reacting 4-Hydroxy-3,5-dimethylbenzoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
4-Hydroxy-3,5-dimethylbenzoic acid+SOCl2→4-Hydroxy-3,5-dimethylbenzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve a staged reaction process to ensure high purity and yield. The process can be divided into three stages:
Heat-insulating reaction: Conducted at temperatures below 35°C for 1 hour.
Heating reaction: Gradual heating to temperatures below 50°C over a period of 1 hour.
Refluxing reaction: Refluxing for 2 to 3 hours to complete the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution: Formation of amides or esters.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry: 4-Hydroxy-3,5-dimethylbenzoyl chloride is used as an intermediate in organic synthesis, particularly in the preparation of various substituted benzoyl derivatives.
Biology and Medicine: The compound is investigated for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is utilized in the production of dyes, polymers, and other materials. Its reactivity makes it a valuable building block for complex chemical structures .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,5-dimethylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and carbonyl groups play a crucial role in its chemical behavior. The molecular targets and pathways include:
Nucleophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by the electron-donating methyl groups.
Comparaison Avec Des Composés Similaires
3,5-Dimethylbenzoyl chloride: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybenzoyl chloride: Lacks the methyl groups, affecting its reactivity and applications.
3,5-Dimethoxybenzoyl chloride: Contains methoxy groups instead of methyl, altering its chemical properties
Uniqueness: 4-Hydroxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
42293-38-9 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
4-hydroxy-3,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(9(10)12)4-6(2)8(5)11/h3-4,11H,1-2H3 |
Clé InChI |
CGGXEGKLCZAVQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)

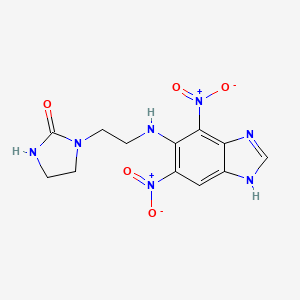
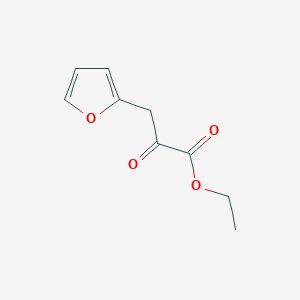
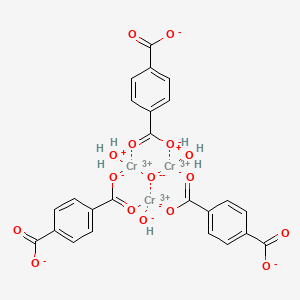
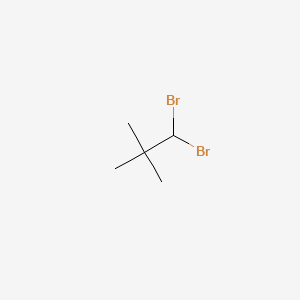
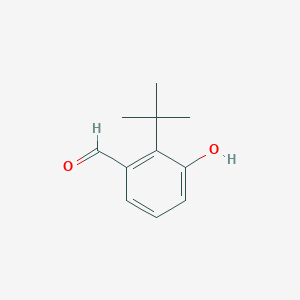
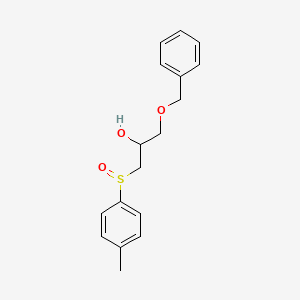
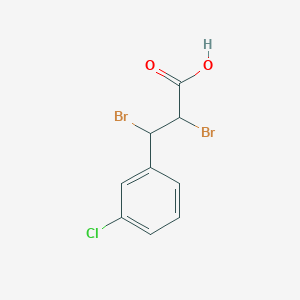
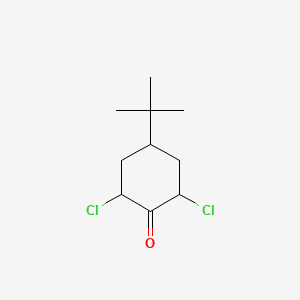
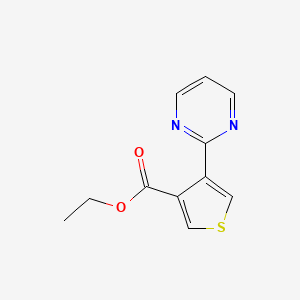

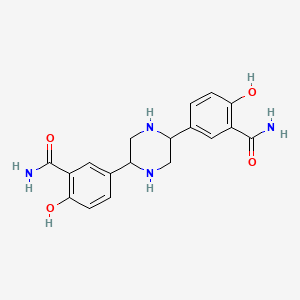
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
